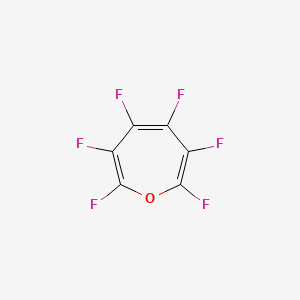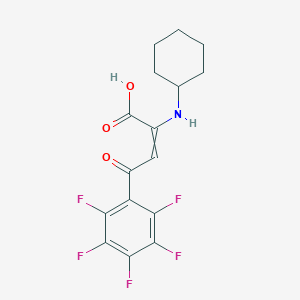![molecular formula C44H38O4 B14277802 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]- CAS No. 149166-07-4](/img/structure/B14277802.png)
1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methoxyphenyl)ethenyl]- is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of two biphenyl groups connected through a central ethylene bridge, with each biphenyl group further substituted with two methoxyphenyl groups. The compound’s molecular structure contributes to its stability and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methoxyphenyl)ethenyl]- typically involves a multi-step process. One common method includes the diazo coupling of para-substituted benzaldehyde phenylhydrazones with 1,1’-biphenyl-4,4’-bis(diazonium chloride). This reaction is carried out under mild conditions, often in the presence of formaldehyde and perchloric acid in dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methoxyphenyl)ethenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and hydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methoxyphenyl)ethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic agent.
Industry: Utilized in the production of optical brighteners, dyes, and other specialty chemicals
Mechanism of Action
The mechanism by which 1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methoxyphenyl)ethenyl]- exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis[2-(2-methoxyphenyl)vinyl]biphenyl: Shares similar structural features but differs in the position of methoxy groups.
4,4’-Bis(2-bromoacetyl)biphenyl: Contains bromoacetyl groups instead of methoxy groups, leading to different reactivity and applications.
[1,1’-Biphenyl]-4,4’-dicarboxylic acid, dimethyl ester: Features carboxylic acid ester groups, which influence its chemical behavior and uses.
Uniqueness
1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methoxyphenyl)ethenyl]- is unique due to its specific substitution pattern and the presence of multiple reactive sites. This uniqueness makes it a versatile compound for various chemical transformations and applications in research and industry.
Properties
CAS No. |
149166-07-4 |
|---|---|
Molecular Formula |
C44H38O4 |
Molecular Weight |
630.8 g/mol |
IUPAC Name |
1-[2,2-bis(4-methoxyphenyl)ethenyl]-4-[4-[2,2-bis(4-methoxyphenyl)ethenyl]phenyl]benzene |
InChI |
InChI=1S/C44H38O4/c1-45-39-21-13-35(14-22-39)43(36-15-23-40(46-2)24-16-36)29-31-5-9-33(10-6-31)34-11-7-32(8-12-34)30-44(37-17-25-41(47-3)26-18-37)38-19-27-42(48-4)28-20-38/h5-30H,1-4H3 |
InChI Key |
DWCIFZZNWVQVIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
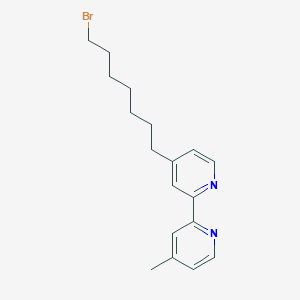
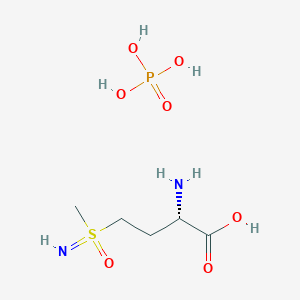
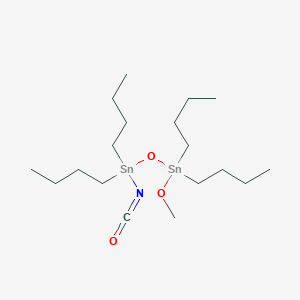
![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)

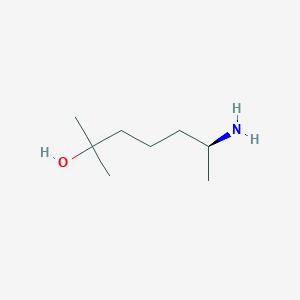
![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)
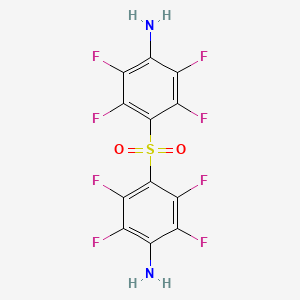
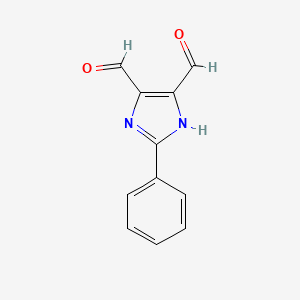
![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)
